N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide
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Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines, which are core components of the compound , can be achieved through various methods. For example, a one-pot synthesis starting from carboxylic acids and 2-methylaminopyridines allows the introduction of substituents at specific positions, utilizing reagents like propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux conditions (Crawforth & Paoletti, 2009). Additionally, copper-mediated aerobic oxidative coupling has been developed for the synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, which tolerates various functional groups and offers a series of products under mild conditions (Zhou et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazo[1,5-a]pyridine derivatives, including the compound , often involves intricate arrangements of atoms and bonds that confer specific chemical and physical properties. Crystal structure and Hirshfeld surface analysis of related derivatives have been conducted to understand the inclinations and interactions within the molecule, providing insights into the spatial arrangement and potential reactivity sites (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Imidazo[1,5-a]pyridines undergo various chemical reactions that demonstrate their versatile chemical properties. For instance, iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones can produce bis(1-imidazo[1,5-a]pyridyl)arylmethanes, highlighting the potential for creating complex molecules with multiple imidazo[1,5-a]pyridine units (Murai et al., 2012).
Physical Properties Analysis
The physical properties of imidazo[1,5-a]pyridine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies like the crystal structure and vibrational properties analysis provide valuable data on the compound's stability, phase behavior, and intermolecular interactions, which are essential for predicting its behavior in different environments (Chen et al., 2021).
Future Directions
properties
IUPAC Name |
N-butyl-2-cyano-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-5-9-20-18(23)14(12-19)11-15-16-8-6-7-10-22(16)17(21-15)13(2)3/h6-8,10-11,13H,4-5,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXOOXDPQQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=C2C=CC=CN2C(=N1)C(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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